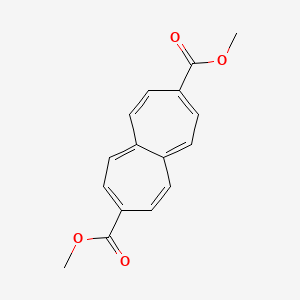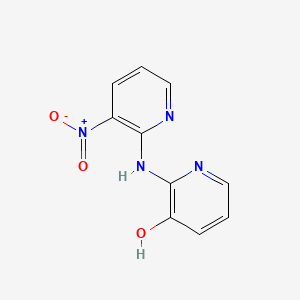
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-: is a chemical compound with a molecular formula of C10H16N2 It is known for its unique structure, which includes a pyridinol group and a nitro-pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- typically involves the reaction of 3-hydroxy-2-imino-1(2H)-pyridine sulfonic acid monohydrate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism by which 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridinol group can form hydrogen bonds and coordinate with metal ions. These interactions can influence biological activity and chemical reactivity.
Comparación Con Compuestos Similares
2-Amino-3-hydroxypyridine: Similar in structure but with an amino group instead of a nitro group.
2-Hydroxy-3-nitropyridine: Similar in structure but with the nitro group in a different position.
Propiedades
Número CAS |
55609-27-3 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-[(3-nitropyridin-2-yl)amino]pyridin-3-ol |
InChI |
InChI=1S/C10H8N4O3/c15-8-4-2-6-12-10(8)13-9-7(14(16)17)3-1-5-11-9/h1-6,15H,(H,11,12,13) |
Clave InChI |
MVLWKGNAOGDLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=C(C=CC=N2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


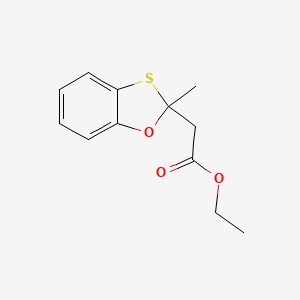
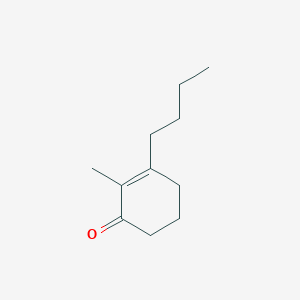
![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
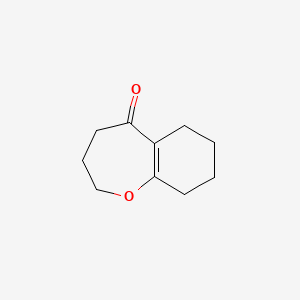
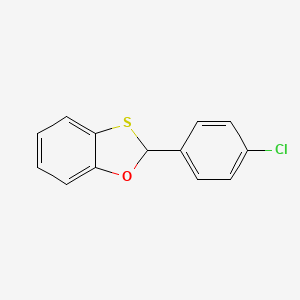
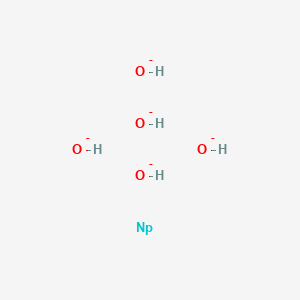
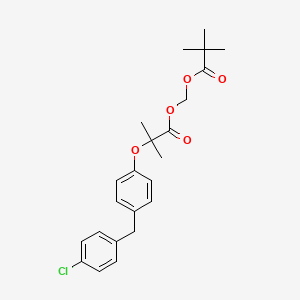



![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
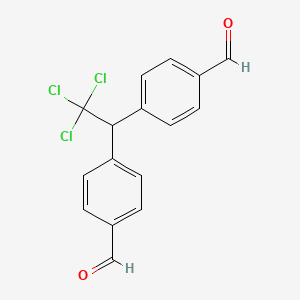
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
